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Cat. No.: B14067577 Get Quote

An In-depth Technical Guide to the Chirality and Stereochemistry of γ-Nonalactone

Introduction to γ-Nonalactone
γ-Nonalactone, systematically known as 5-pentyloxolan-2-one, is a nine-carbon (C9) aliphatic

γ-lactone.[1] It is a colorless to pale yellow liquid widely recognized for its characteristic strong,

coconut-like aroma.[2][3] Although commonly referred to by the trade name "Aldehyde C-18,"

this is a misnomer, as its chemical structure is unequivocally a cyclic ester (lactone), not an

aldehyde.[1] This compound is a significant component in the flavor and fragrance industries

and occurs naturally in a variety of fruits such as peaches, apricots, and papayas, as well as in

fermented products like beer, wine, and spirits.[3]

Chirality and Stereoisomers of γ-Nonalactone
The stereochemistry of γ-nonalactone is centered around a single chiral carbon atom at the 5-

position of the lactone ring (the carbon atom adjacent to the ring oxygen).[1] This asymmetry

gives rise to two distinct, non-superimposable mirror-image stereoisomers, known as

enantiomers.

These enantiomers are designated as:

(R)-(+)-γ-Nonalactone

(S)-(-)-γ-Nonalactone
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While these molecules share identical physical properties like molecular weight, boiling point,

and density, they differ in their interaction with plane-polarized light and, most significantly, in

their sensory properties due to the chiral nature of olfactory receptors.[1]

Figure 1. Enantiomers of γ-Nonalactone
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Figure 1. Enantiomers of γ-Nonalactone

Quantitative Data and Sensory Profile of
Stereoisomers
The distinct spatial arrangements of the (R) and (S) enantiomers lead to different interactions

with chiral olfactory receptors, resulting in unique odor profiles and detection thresholds. The
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(R)-enantiomer is predominantly found in natural sources.[1]

Property
(R)-(+)-γ-
Nonalactone

(S)-(-)-γ-
Nonalactone

Racemic (±)-γ-
Nonalactone

CAS Number 63357-96-0[1] 63357-97-1[1] 104-61-0[4]

Molecular Formula C₉H₁₆O₂[4] C₉H₁₆O₂[4] C₉H₁₆O₂[4]

Molecular Weight 156.22 g/mol [4] 156.22 g/mol [4] 156.22 g/mol [4]

Odor Description
Sweet, soft coconut,

fatty, milky[1]

Fatty, moldy, coconut

character[1]

Strong coconut-like

odor[2]

Natural Occurrence
Predominant in

natural sources[1]

Less common in

nature
Produced synthetically

Specific Rotation [α] Data not available Data not available Data not available[4]

Synthesis and Experimental Protocols
The synthesis of γ-nonalactone can be approached through methods that yield a racemic

mixture or through enantioselective routes to produce a specific stereoisomer.

Racemic Synthesis
Commercial production often favors racemic synthesis due to cost-effectiveness.[1] Common

methods include:

Reaction of an aldehyde and malonic acid: A Knoevenagel condensation followed by

lactonization.

Intramolecular esterification: Cyclization of 4-hydroxynonanoic acid catalyzed by a strong

acid.[4]

Free-radical addition: Reaction between an alcohol (hexanol) and acrylic acid.[4][5]

Detailed Protocol: Racemic Synthesis from Heptanal and Malonic Acid
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This protocol is based on a two-step process involving a Knoevenagel-type condensation

followed by acid-catalyzed lactonization.[6][7]

Step 1: Synthesis of 3-Nonenoic Acid

Reagents: Heptanal (40 mmol), malonic acid (40 mmol), triethylamine (60 mmol), diethyl

ether, 4N HCl, 1.25N NaOH.

Procedure: a. Charge a round-bottom flask with malonic acid, heptaldehyde, and

triethylamine.[7] b. Heat the mixture at 100-110°C for 1 hour.[7] c. Cool the reaction mixture

and transfer it to a separatory funnel with diethyl ether. d. Add 4N HCl and shake to separate

the layers.[7] Wash the organic layer with water. e. Extract the acidic product into an

aqueous layer using 1.25N NaOH. f. Wash the aqueous layer with diethyl ether to remove

impurities. g. Re-acidify the aqueous layer with 4N HCl, causing the unsaturated acid to

precipitate. h. Extract the product with diethyl ether, wash with brine, and dry over anhydrous

sodium sulfate. i. Remove the solvent under reduced pressure to yield the crude 3-nonenoic

acid.

Step 2: Lactonization to γ-Nonalactone

Reagents: Crude 3-nonenoic acid, 85% sulfuric acid or Amberlyst 15 cationic resin, heptane

(if using resin), sodium bicarbonate solution.

Procedure (using Sulfuric Acid): a. Add 85% H₂SO₄ to the crude acid.[6] b. Heat the mixture

for approximately 1 hour.[6] c. Carefully add the reaction mixture to a chilled aqueous

solution of sodium bicarbonate to neutralize the acid.[6] d. Extract the γ-nonalactone with

diethyl ether. e. Wash the organic layer with water and dry over an anhydrous salt. f. Purify

the final product by distillation.[6]

Enantioselective Synthesis
Producing enantiomerically pure γ-nonalactone requires stereocontrolled methods, often

involving chiral starting materials or catalysts. While specific detailed protocols are proprietary,

established strategies for other chiral γ-lactones provide a framework. A common approach

involves using precursors from the "chiral pool," such as amino acids.

Conceptual Protocol: Enantioselective Synthesis from Glutamic Acid
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This strategy can be adapted to produce either the (R) or (S) enantiomer by starting with the

corresponding D- or L-glutamic acid.

Starting Material: L-glutamic acid to synthesize the (R)-lactone series or D-glutamic acid for

the (S)-series.

Key Steps: a. Deamination and Reduction: Convert the amino acid to a chiral lactone

intermediate, such as (S)-5-oxo-2-tetrahydrofurancarboxaldehyde. b. Side Chain Introduction

(Wittig Reaction): React the aldehyde intermediate with a suitable phosphorane ylide (e.g.,

derived from a pentyl halide) to introduce the required five-carbon side chain. c.

Hydrogenation: Reduce the resulting double bond to yield the final saturated γ-lactone, (R)-

γ-nonalactone.

Analytical Methods: Chiral Separation
Distinguishing and quantifying the enantiomers of γ-nonalactone is critical for authenticity

analysis and sensory studies. The primary technique for this is chiral gas chromatography

(GC).

Detailed Protocol: Chiral GC Separation of Enantiomers

This protocol provides a general methodology for the enantioselective analysis of γ-lactones in

a sample matrix like wine or a fragrance oil.[8]

Instrumentation:

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass

Spectrometer (MS).[8]

Chiral GC Column: A cyclodextrin-based chiral stationary phase is essential. An example

is an Agilent CP-Chirasil-DEX CB column (or equivalent), which is effective for separating

γ-lactone enantiomers.[8][9]

Gases: High-purity helium (carrier gas), hydrogen, and air (for FID).[8]

Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples): a. To a 10 mL liquid

sample (e.g., wine), add 2 g of NaCl and dissolve.[8] b. Add 5 mL of a suitable organic
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solvent (e.g., dichloromethane). c. Vortex the mixture vigorously for 2 minutes and centrifuge

to separate the phases.[8] d. Carefully collect the organic layer. e. Repeat the extraction and

combine the organic extracts. f. Dry the combined extract over anhydrous sodium sulfate. g.

Concentrate the extract to a final volume of ~1 mL under a gentle stream of nitrogen.[8]

GC Analysis: a. Injection: Inject 1 µL of the prepared sample into the GC inlet. b.

Chromatographic Conditions: Set up the GC with an appropriate temperature program to

achieve baseline separation of the enantiomers. (Specific temperatures and ramp rates must

be optimized for the specific column and instrument). c. Detection: Acquire the

chromatogram. Identify the (R) and (S) peaks based on their retention times, confirmed by

injecting authentic standards if available. d. Quantification: Calculate the concentration and

enantiomeric excess (% ee) using the integrated peak areas of the two enantiomers.[8]
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Figure 2. General Workflow for Synthesis & Chiral Analysis
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Figure 2. General Workflow for Synthesis & Chiral Analysis
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Biological Activity and Olfactory Perception
The primary biological relevance of γ-nonalactone enantiomers lies in their interaction with the

olfactory system. Olfactory receptors (ORs), located on the membranes of olfactory receptor

neurons, are G protein-coupled receptors (GPCRs) that are themselves chiral proteins.[10][11]

The mechanism of odor perception is based on a "lock and key" or, more accurately, a "hand-

in-glove" model. The three-dimensional structure of an odorant molecule (the "key" or "hand")

must fit into the binding pocket of a specific OR (the "lock" or "glove").[12] Because the (R) and

(S) enantiomers of γ-nonalactone have different spatial arrangements, they bind with different

affinities to the chiral ORs.

This differential binding activates distinct signal transduction cascades, leading the brain to

perceive two different smells.[1][12] One enantiomer may bind strongly to a specific receptor,

producing a potent signal, while its mirror image may bind weakly or not at all, or it may bind to

a completely different set of receptors. This principle of chiral recognition is the molecular basis

for the distinct "sweet, milky coconut" scent of the (R)-enantiomer versus the "fatty, moldy"

character of the (S)-enantiomer.[1]

Figure 3. Principle of Chiral Recognition in Olfaction
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Figure 3. Principle of Chiral Recognition in Olfaction

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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